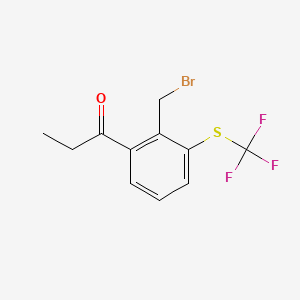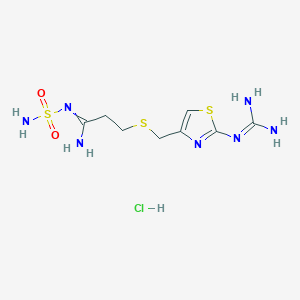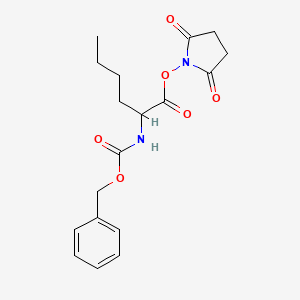
Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester: is a compound widely used in biochemical applications, particularly in the field of bioconjugation. This compound is known for its ability to react with primary amines, making it a valuable reagent for labeling and crosslinking proteins and other biomolecules. The presence of the N-hydroxysuccinimide ester group facilitates the formation of stable amide bonds, which are crucial for various biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester typically involves the reaction of Z-L-2-aminohexanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards primary amines, leading to the formation of stable amide bonds. This compound does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: The reactions are usually carried out in aqueous or organic solvents at a pH range of 6.5-8.5.
Major Products: The primary product formed from the reaction of this compound with primary amines is the corresponding amide. This product is stable and can be used in various biochemical applications .
科学的研究の応用
Chemistry: In chemistry, Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester is used as a reagent for the synthesis of peptides and other complex molecules. Its ability to form stable amide bonds makes it a valuable tool in organic synthesis .
Biology: In biological research, this compound is widely used for the biotinylation of proteins and other biomolecules. Biotinylation is a process where biotin is attached to proteins, enabling their detection and purification using avidin or streptavidin-based methods .
Medicine: In the medical field, this compound is used in the development of diagnostic assays and therapeutic agents. Its ability to label proteins with biotin allows for the creation of highly sensitive diagnostic tests .
Industry: Industrially, this compound is used in the production of bioconjugates and functionalized materials. Its reactivity with primary amines makes it suitable for modifying surfaces and creating advanced materials with specific properties .
作用機序
The mechanism of action of Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester involves the formation of a covalent bond between the N-hydroxysuccinimide ester group and a primary amine. This reaction results in the formation of a stable amide bond, which is crucial for the bioconjugation process. The N-hydroxysuccinimide ester group acts as a leaving group, facilitating the nucleophilic attack by the primary amine .
類似化合物との比較
Biotinamidohexanoic acid N-hydroxysuccinimide ester: This compound is similar in structure and function, used for biotinylation of proteins.
6-Maleimidohexanoic acid N-hydroxysuccinimide ester: Another similar compound used for crosslinking and labeling proteins.
Uniqueness: Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester is unique due to its specific reactivity with primary amines and its ability to form stable amide bonds. This makes it particularly valuable in applications requiring precise and stable bioconjugation .
特性
分子式 |
C18H22N2O6 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C18H22N2O6/c1-2-3-9-14(17(23)26-20-15(21)10-11-16(20)22)19-18(24)25-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,24) |
InChIキー |
ZAKAALIYVFELQV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


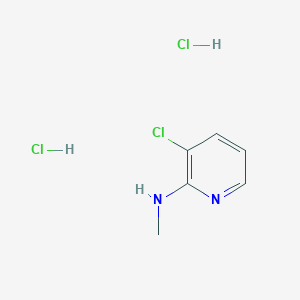
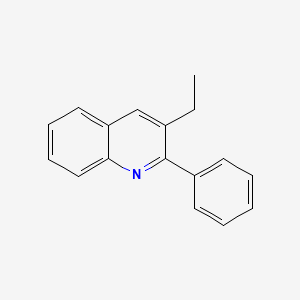
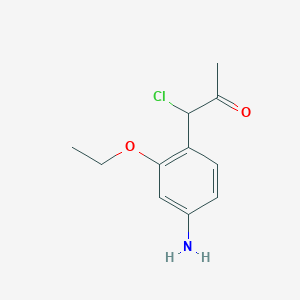
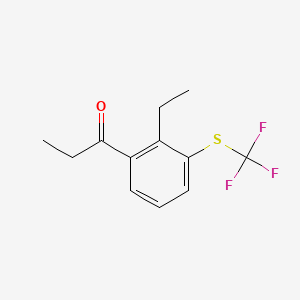
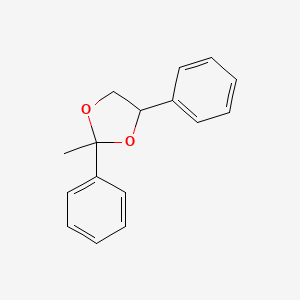
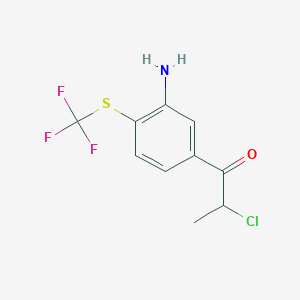
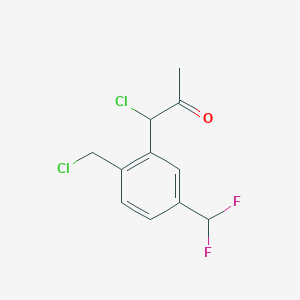

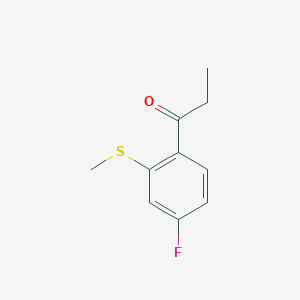
![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)

